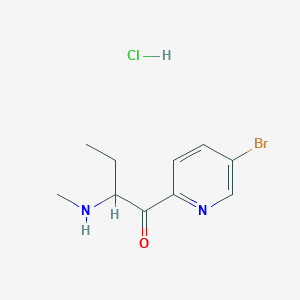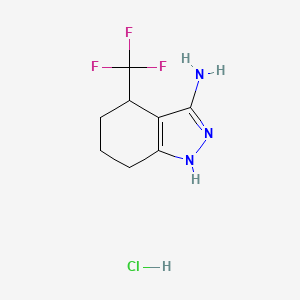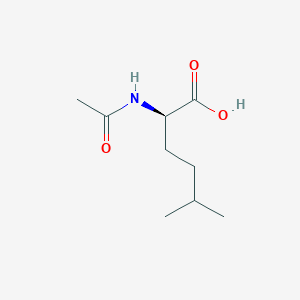
(R)-2-Acetamido-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Acetamido-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-5-methylhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Amino-5-methylhexanoic acid.
Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This reaction forms the acetamido group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Acetamido-5-methylhexanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamido-5-methylhexanoic acid may involve large-scale acetylation reactions using automated reactors and continuous purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-2-Acetamido-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
科学的研究の応用
®-2-Acetamido-5-methylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Acetamido-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biological processes, making the compound valuable for research and therapeutic applications.
類似化合物との比較
Similar Compounds
®-2-Amino-5-methylhexanoic acid: The precursor to ®-2-Acetamido-5-methylhexanoic acid, differing by the presence of an amino group instead of an acetamido group.
(S)-2-Acetamido-5-methylhexanoic acid: The enantiomer of the compound, with a different three-dimensional arrangement.
Uniqueness
®-2-Acetamido-5-methylhexanoic acid is unique due to its specific chiral configuration and the presence of the acetamido group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-2-Acetamido-5-methylhexanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(2R)-2-acetamido-5-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1 |
InChIキー |
DVFFMAIDIFRYDO-MRVPVSSYSA-N |
異性体SMILES |
CC(C)CC[C@H](C(=O)O)NC(=O)C |
正規SMILES |
CC(C)CCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



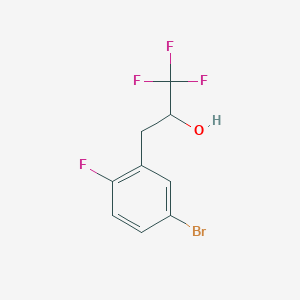

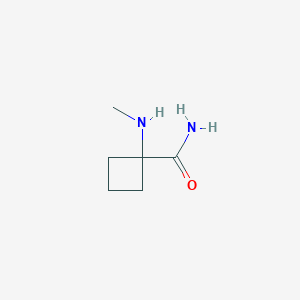
![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
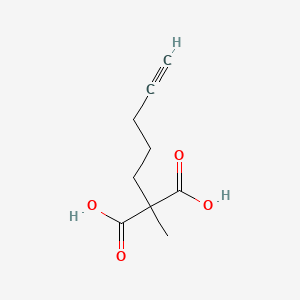
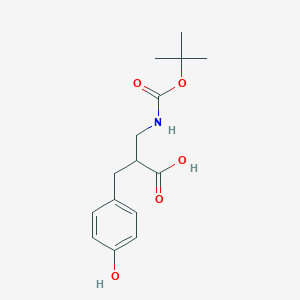
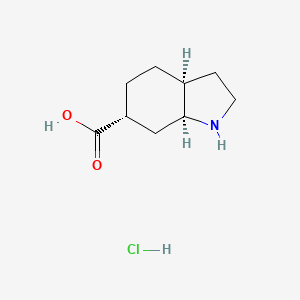
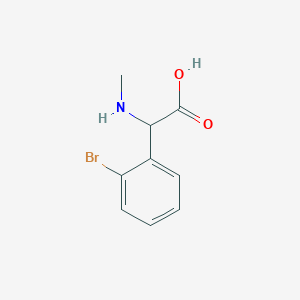
![Tert-butyl 2-[(2,6-dimethylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13514204.png)
